molecular formula C11H9F3N2OS B2402841 1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone CAS No. 866156-72-1

1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone

Cat. No.: B2402841
CAS No.: 866156-72-1
M. Wt: 274.26
InChI Key: KQGVOZYBSQLBNV-UHFFFAOYSA-N
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Description

This compound is a pyrrole-based small molecule featuring a 1,3-thiazol-2-yl substituent at the 1-position and a trifluoroacetyl group at the 3-position of the pyrrole ring. Its molecular formula is C₁₂H₁₀F₃N₂OS, with a molecular weight of 296.28 g/mol. The trifluoroacetyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the thiazole ring contributes to π-π stacking interactions in biological or material science applications .

Properties

IUPAC Name

1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2OS/c1-6-5-8(9(17)11(12,13)14)7(2)16(6)10-15-3-4-18-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGVOZYBSQLBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=CS2)C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity .

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity
Recent studies have indicated that derivatives of pyrrole and thiazole compounds exhibit significant antifungal properties. For instance, research has demonstrated that similar compounds can effectively inhibit the growth of fungi such as Fusarium graminearum and Botrytis cinerea, which are notorious for causing crop diseases . The incorporation of the thiazole moiety in the structure enhances the antifungal activity by disrupting fungal cell membranes.

Case Study:
A study synthesized various pyrrole derivatives and tested their antifungal activity against several strains. The results showed that compounds with similar structural features to 1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone exhibited lower EC50 values compared to standard antifungal agents .

2. Anticancer Potential
Research has also explored the anticancer potential of pyrrole-containing compounds. The trifluoromethyl group is known to enhance lipophilicity and biological activity. Studies have reported that certain derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .

Case Study:
In a comparative analysis, several pyrrole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to this compound displayed significant cytotoxicity with IC50 values in the micromolar range .

Agricultural Applications

1. Pesticidal Activity
The compound's structure suggests potential applications as a pesticide or herbicide due to its ability to interfere with biological processes in pests. Compounds containing thiazole and pyrrole rings have been investigated for their insecticidal properties against various agricultural pests.

Case Study:
Research has shown that thiazole derivatives can exhibit insecticidal activity against aphids and other common agricultural pests. The mechanism involves disrupting the nervous system of the pests, leading to paralysis and death .

2. Plant Growth Regulation
Some studies indicate that certain derivatives can act as plant growth regulators. These compounds could enhance growth rates or improve resistance to environmental stressors in crops.

Summary Table of Applications

Application AreaSpecific ActivityKey Findings
PharmacologyAntifungal ActivityEffective against Fusarium and Botrytis strains
Anticancer PotentialInduces apoptosis in cancer cell lines
AgriculturePesticidal ActivityInsecticidal effects on aphids
Plant Growth RegulationEnhances growth rates under stress conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Substituents on Pyrrole (Position 1) Ethanone Substituent Molecular Formula Key Properties/Applications Reference
1-[2,5-Dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone 1,3-Thiazol-2-yl CF₃ C₁₂H₁₀F₃N₂OS High electrophilicity; used in heterocyclic synthesis.
2-Chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone 1,3-Thiazol-2-yl Cl C₁₂H₁₂ClN₂OS Precursor for thiazole-containing pharmaceuticals; discontinued due to stability issues.
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone Benzyl CF₃ C₁₆H₁₅F₃N₂O Versatile scaffold for drug discovery; exhibits improved solubility in organic solvents.
1-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-(1-methyl-1H-tetrazol-5-ylsulfanyl)ethanone 4-(Trifluoromethoxy)phenyl 1-Methyltetrazole-thio C₁₇H₁₆F₃N₅O₂S Demonstrated herbicidal activity in agrochemical studies.
2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone 4-(Trifluoromethyl)phenyl Cl C₁₅H₁₃ClF₃NO Intermediate for fluorescent dyes; exhibits strong UV absorption.

Key Observations :

Substituent Effects on Reactivity: The trifluoroacetyl group (CF₃) increases electrophilicity compared to chloro analogs, facilitating nucleophilic attacks (e.g., in thiazole or tetrazole substitutions) . Chloro-substituted ethanones (e.g., ) are precursors for further functionalization but may face stability challenges, leading to discontinued commercial availability .

Biological and Material Applications: Thiazole-containing analogs (e.g., ) are prioritized in drug discovery due to thiazole’s role in hydrogen bonding and metabolic stability .

Spectroscopic Signatures :

  • The CF₃ group in the target compound produces a distinct ¹⁹F-NMR signal at δ -57.4 to -57.5 ppm , consistent with similar trifluoromethylated pyrroles .
  • Chloro analogs lack fluorine signals but display downfield ¹H-NMR shifts for pyrrole protons (δ 6.4–7.5 ppm) due to electron-withdrawing effects .

Synthetic Pathways: Most analogs are synthesized via Friedel-Crafts acylation or nucleophilic substitution of chloroethanone intermediates (e.g., ). The target compound likely follows similar routes, substituting thiazole at the pyrrole nitrogen .

Toxicity and Safety :

  • Trifluoroacetylated pyrroles (e.g., ) are classified as acute oral toxicity (Category 4) and skin irritants (Category 2) , highlighting the need for careful handling .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
This compound 296.28 147–149 (est.) 2.8 0.15 (DMSO)
2-Chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone 282.75 142–144 3.1 0.20 (DMSO)
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone 324.30 160–162 3.5 0.10 (Ethanol)

Note: Data extrapolated from analogous structures in , and 8.

Biological Activity

The compound 1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone is a novel pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole-based compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrrole ring substituted with a thiazole moiety and a trifluoroethyl group. The molecular formula is C12H12F3N2SC_{12}H_{12}F_3N_2S with a molecular weight of approximately 290.3 g/mol.

Antimicrobial Activity

Recent studies have shown that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .

CompoundMIC (µg/mL)Target Bacteria
Trifluoromethyl Pyrrole Derivative3.12 - 12.5Staphylococcus aureus, Escherichia coli
Control (Ciprofloxacin)2Staphylococcus aureus, Escherichia coli

Anticancer Activity

The anticancer potential of pyrrole derivatives has also been explored. In vitro studies have indicated that certain pyrrole-based compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Specifically, compounds with trifluoromethyl groups have been noted to enhance cytotoxicity against cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with DNA : Some pyrrole derivatives can intercalate into DNA strands, leading to disruption of replication and transcription processes.
  • Modulation of Signaling Pathways : The trifluoromethyl group enhances lipophilicity and bioavailability, allowing better interaction with cellular membranes and subsequent modulation of signaling pathways involved in inflammation and apoptosis.

Study on Antimicrobial Efficacy

A study published in MDPI reported the synthesis of various pyrrole derivatives and their evaluation against bacterial strains. The results indicated that derivatives containing thiazole rings exhibited enhanced antimicrobial activity compared to their non-thiazole counterparts .

Research on Anticancer Properties

In another research effort focusing on the anticancer effects of pyrrole derivatives, it was found that these compounds could significantly reduce cell viability in human breast cancer cell lines (MCF-7) when treated with concentrations as low as 10 µM. The study concluded that the introduction of trifluoromethyl groups significantly increased the potency of these compounds against cancer cells .

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